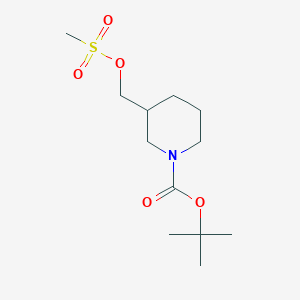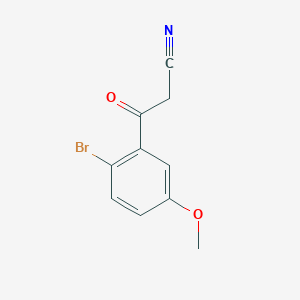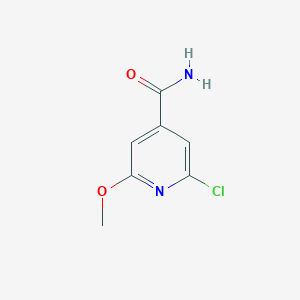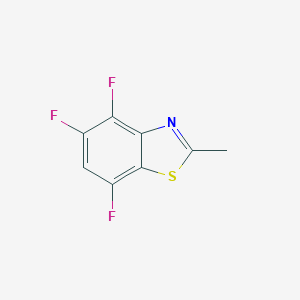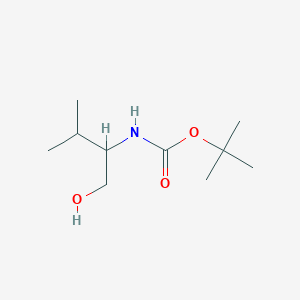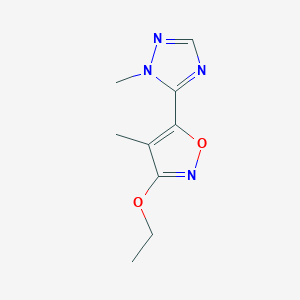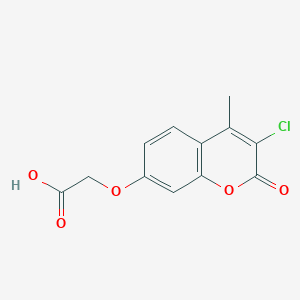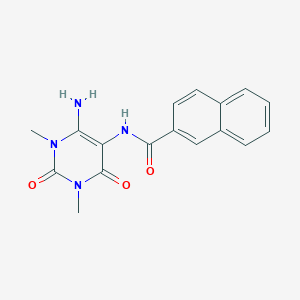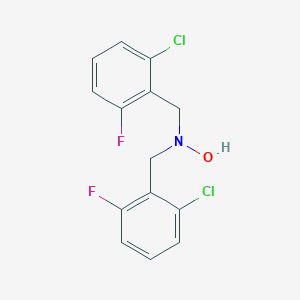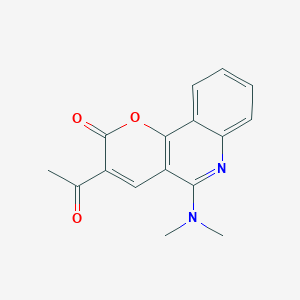
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolinones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one typically involves a cyclocondensation reaction. One common method is the reaction of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include temperatures ranging from 60°C to 140°C and reaction times from 2 to 11 days .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and reduce reaction time, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like MCPBA to form oxopyranoquinoline N-oxide.
Hydrolysis: Hydrolysis of this compound with NaOH can yield oxoquinolinylphenylacrylic acids.
Rearrangement: Under refluxing conditions with acetic anhydride, it can rearrange to form 2H-pyrano(3,2-c)quinoline-2,5(6H)-dione.
Common Reagents and Conditions
Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Hydrolysis: Sodium hydroxide (NaOH) is used for hydrolysis reactions.
Rearrangement: Acetic anhydride (Ac2O) is used for rearrangement reactions under reflux conditions.
Major Products
Oxopyranoquinoline N-oxide: Formed from oxidation.
Oxoquinolinylphenylacrylic acids: Formed from hydrolysis.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: Formed from rearrangement.
科学研究应用
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal agent.
Material Sciences: Some derivatives of this compound exhibit intensive blue fluorescence properties, making them useful in material sciences.
Biological Studies: The compound’s ability to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production has been studied.
作用机制
The mechanism of action of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
2H-Pyrano(3,2-c)quinolin-2-one: The parent compound without the acetyl and dimethylamino groups.
Oxopyranoquinoline N-oxide: An oxidized derivative.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: A rearranged product.
Uniqueness
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
CAS 编号 |
172753-39-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChI 键 |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
规范 SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Key on ui other cas no. |
172753-39-8 |
同义词 |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)

